molecular formula C17H16FN3O2S B2987985 5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-39-8

5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2987985
CAS No.: 899747-39-8
M. Wt: 345.39
InChI Key: GXJYVLPNPZAPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((3-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

A study by Ashraf et al. (2019) reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, showcasing a method for creating compounds with potential biological activity. The study also provided insight into the structural and spectral characteristics of these compounds through various analytical techniques, including density functional theory (DFT) and time-dependent (TD-DFT) computations (Ashraf et al., 2019).

Antitumor Activities

A novel synthesis approach was utilized to create derivatives of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, demonstrating good herbicidal activities and suggesting potential antitumor applications through structural modification and activity screening (Huazheng, 2013).

Nonlinear Optical Properties

Shettigar et al. (2009) investigated the third-order nonlinear optical properties of novel styryl dyes, including derivatives of pyrimidine, highlighting their potential in nonlinear optical materials for device applications due to their significant optical limiting behavior and two-photon absorption phenomenon (Shettigar et al., 2009).

Anticancer Activity

Kumar and Sharma (2022) synthesized N-substituted indole derivatives, demonstrating significant anticancer activity against the MCF-7 human breast cancer cell line. This research emphasizes the importance of structural modification in enhancing the biological activity of pyrimidine derivatives (Kumar & Sharma, 2022).

Anti-Inflammatory and Antinociceptive Activity

Alam et al. (2010) synthesized a new series of thiazolo [3,2-a] pyrimidine derivatives, showing significant anti-inflammatory and antinociceptive activities. The study highlights the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Alam et al., 2010).

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJYVLPNPZAPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC(=CC=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.